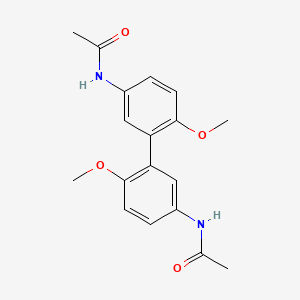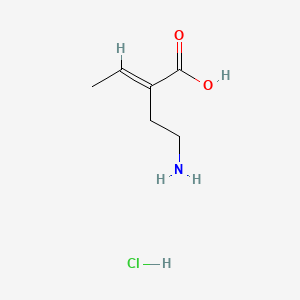![molecular formula C20H28N4O9S2 B569461 4-Nitrobenzyl (2S,4S)-4-acetylthio-2-[[N-sulfamoyl-N-(tert-butoxycarbonyl)amino]methyl]pyrrolidine-1-carboxylate CAS No. 491878-06-9](/img/structure/B569461.png)
4-Nitrobenzyl (2S,4S)-4-acetylthio-2-[[N-sulfamoyl-N-(tert-butoxycarbonyl)amino]methyl]pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrobenzyl (2S,4S)-4-acetylthio-2-[[N-sulfamoyl-N-(tert-butoxycarbonyl)amino]methyl]pyrrolidine-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C20H28N4O9S2 and its molecular weight is 532.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
491878-06-9 |
|---|---|
Molecular Formula |
C20H28N4O9S2 |
Molecular Weight |
532.6 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl 4-acetylsulfanyl-2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C20H28N4O9S2/c1-13(25)34-17-9-16(10-23(35(21,30)31)19(27)33-20(2,3)4)22(11-17)18(26)32-12-14-5-7-15(8-6-14)24(28)29/h5-8,16-17H,9-12H2,1-4H3,(H2,21,30,31) |
InChI Key |
JECWBBGYVBPHIH-UHFFFAOYSA-N |
SMILES |
CC(=O)SC1CC(N(C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])CN(C(=O)OC(C)(C)C)S(=O)(=O)N |
Canonical SMILES |
CC(=O)SC1CC(N(C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])CN(C(=O)OC(C)(C)C)S(=O)(=O)N |
Synonyms |
ACS-PNZ-PYRROLIDYL-(BOC)-NSO2NH2; Doripenem Side-Chain; 4-Nitrobenzyl (2S,4S)-4-acetylthio-2-[[N-sulfamoyl-N-(tert-butoxycarbonyl)amino]methyl]pyrrolidine-1-carboxylate; 4-Nitrobenzyl (2S,4S)-4-acetylthio-2-[[N-sulfamoyl-N-(tert-butoxycarbonyl)amino]met |
Origin of Product |
United States |
Q1: Why is the analysis of 4-Nitrobenzyl (2S,4S)-4-acetylthio-2-[[N-sulfamoyl-N-(tert-butoxycarbonyl)amino]methyl]pyrrolidine-1-carboxylate important in the context of Doripenem production?
A: this compound is a crucial intermediate in the synthesis of Doripenem. [] The presence of impurities in this intermediate can impact the quality and safety of the final drug product. Therefore, sensitive analytical methods, like the RP-HPLC method described in the research [], are essential for quantifying potential genotoxic impurities and ensuring the production of safe and effective Doripenem.
Q2: What are some of the challenges in purifying the Doripenem side chain, and how does the research address these challenges?
A: A major challenge in purifying the Doripenem side chain is the presence of the impurity compound, Doripenem side chain disulfide. [] This impurity needs to be effectively removed to ensure the quality of the final drug substance. The research proposes a recrystallization method to specifically target and remove this disulfide impurity, leading to a significant increase in the purity of the Doripenem side chain. [] This purified side chain then serves as a foundation for producing higher quality Doripenem.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![L-threo-3-Hexulosonic acid, 2-[[2-[(1-carboxy-3-methylbutyl)amino]-2-oxoethyl]imino]-2-deoxy-, -g](/img/new.no-structure.jpg)


![Pyrido[3,4-b]pyrazin-8-amine](/img/structure/B569385.png)
![2-(4'-Chloro-2,3,4,5-tetrahydro-[1,1'-biphenyl]-4-yl)-3-hydroxynaphthalene-1,4-dione](/img/structure/B569387.png)



![VERAPAMIL RELATED COMPOUND D (50 MG) (5,5'-[[2-(3,4)DIMETHOXYPHENYL)ETHYL]IMINO]BIS[2-(3,4-DIMETHOXYPHENYL)-2-(1-METHYLETHYL)PENTANENI-TRILE] HYDROCHLORIDE)](/img/structure/B569396.png)

